An In-Depth Technical Guide to 5-Chloro-2,4,6-trifluoropyrimidine (CAS No. 697-83-6): A Versatile Scaffold for Synthesis
An In-Depth Technical Guide to 5-Chloro-2,4,6-trifluoropyrimidine (CAS No. 697-83-6): A Versatile Scaffold for Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Chloro-2,4,6-trifluoropyrimidine
5-Chloro-2,4,6-trifluoropyrimidine is a halogenated pyrimidine derivative that has emerged as a pivotal building block in medicinal chemistry and materials science.[1] Its strategic importance lies in the differential reactivity of its halogen substituents, which allows for sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) reactions.[2][3] The electron-deficient nature of the pyrimidine ring, further amplified by the four electron-withdrawing halogen atoms, renders the carbon atoms susceptible to nucleophilic attack. This property makes it an invaluable scaffold for the synthesis of polysubstituted pyrimidine derivatives, which are core motifs in a wide array of biologically active compounds and functional materials like reactive dyes.[1][2] This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and key applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and safety requirements is paramount for its successful application in a laboratory setting.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 697-83-6 | |
| Molecular Formula | C₄ClF₃N₂ | |
| Molecular Weight | 168.50 g/mol | |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 116 °C (lit.) | |
| Density | 1.626 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.439 (lit.) | |
| Flash Point | >110 °C (>230 °F) | |
| Solubility | Reacts with water; soluble in many organic solvents. | |
| InChI Key | GOYNRDSJTYLXBU-UHFFFAOYSA-N |
Safety and Handling
5-Chloro-2,4,6-trifluoropyrimidine is classified as an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Hazard Information | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
| Personal Protective Equipment | Eyeshields, chemical-resistant gloves, Type ABEK (EN14387) respirator filter |
Data compiled from publicly available safety data sheets.
Synthesis of 5-Chloro-2,4,6-trifluoropyrimidine
The primary industrial synthesis of 5-Chloro-2,4,6-trifluoropyrimidine involves a halogen exchange (HALEX) reaction from a more readily available polychlorinated precursor.
Synthetic Pathway: Halogen Exchange from 2,4,5,6-Tetrachloropyrimidine
The most common route to 5-Chloro-2,4,6-trifluoropyrimidine is the fluorination of 2,4,5,6-tetrachloropyrimidine. This transformation is typically achieved using a fluorinating agent such as potassium fluoride (KF) or silver fluoride (AgF) at elevated temperatures.[5][6] The chlorine atoms at the 2, 4, and 6 positions are more susceptible to nucleophilic substitution than the chlorine at the 5-position, allowing for selective exchange.[5]
Caption: Generalized Mechanism of SNAr on 5-Chloro-2,4,6-trifluoropyrimidine.
Regioselectivity in SNAr Reactions
In reactions with nucleophiles, substitution predominantly occurs at the C4 and C6 positions over the C2 position. [2]This regioselectivity is attributed to a combination of electronic and steric factors. The C4 and C6 positions are electronically activated by both ring nitrogen atoms, leading to greater stabilization of the negative charge in the Meisenheimer intermediate. While the C2 position is also activated, it is sterically more hindered. The chlorine atom at the C5 position is significantly less reactive towards nucleophilic displacement. [5]
Reactions with Nitrogen Nucleophiles
Reactions with primary and secondary amines are well-documented and typically yield a mixture of the 4- and 2-substituted isomers, with the 4-isomer being the major product. [2] Experimental Protocol: Synthesis of N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine [2] Materials:
-
5-Chloro-2,4,6-trifluoropyrimidine
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
Procedure:
-
Dissolve 5-Chloro-2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzylamine (1.0 eq) and DIPEA (1.0 eq) dropwise to the stirred solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC or ¹⁹F NMR. The reaction is typically complete within 2 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
The major 4-substituted product can be purified from the minor 2-substituted isomer by column chromatography.
Reactions with Oxygen Nucleophiles
While less common in the literature, 5-Chloro-2,4,6-trifluoropyrimidine can react with oxygen nucleophiles such as alkoxides and phenoxides. These reactions also proceed via an SNAr mechanism and are expected to show similar regioselectivity to reactions with nitrogen nucleophiles.
Example Reaction: Reaction with Sodium Methoxide
A solution of sodium methoxide in methanol can be reacted with 5-Chloro-2,4,6-trifluoropyrimidine at low temperatures to yield primarily 5-chloro-2,6-difluoro-4-methoxypyrimidine.
Caption: Reaction of 5-Chloro-2,4,6-trifluoropyrimidine with Sodium Methoxide.
Palladium-Catalyzed Cross-Coupling Reactions
The halogen atoms on the pyrimidine ring can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. [7][8]While the C-Cl bond at the 5-position is generally less reactive in SNAr, it can be activated for cross-coupling reactions under specific catalytic conditions, often after the more labile fluorine atoms have been substituted. This allows for a diverse range of aryl and vinyl groups to be introduced onto the pyrimidine core.
Applications in Industry and Research
Scaffold for Drug Discovery
The ability to introduce multiple functional groups with regiocontrol makes 5-Chloro-2,4,6-trifluoropyrimidine an attractive starting material for the synthesis of compound libraries for high-throughput screening. The pyrimidine core is a common feature in many approved drugs, and this building block provides a versatile platform for the development of novel kinase inhibitors, antivirals, and other therapeutic agents. [2]
Intermediate for Reactive Dyes
5-Chloro-2,4,6-trifluoropyrimidine is a key intermediate in the synthesis of certain reactive dyes, such as those in the Drimarene and Levafix series. [1]In this application, the pyrimidine ring acts as a reactive "anchor" that forms a covalent bond with the hydroxyl groups of cellulosic fibers (e.g., cotton) or the amino groups of polyamide fibers (e.g., wool, nylon). The chromophore is typically attached to the pyrimidine ring via a nucleophilic substitution reaction, leaving one or more fluorine atoms available to react with the fiber.
Caption: General Workflow for the Synthesis and Application of a Reactive Dye.
Conclusion
5-Chloro-2,4,6-trifluoropyrimidine is a highly versatile and reactive building block with significant applications in both pharmaceutical and materials chemistry. Its differential reactivity allows for controlled, sequential functionalization, providing access to a wide array of complex, substituted pyrimidines. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the design and synthesis of novel molecules.
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